15-cis-Violaxanthin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

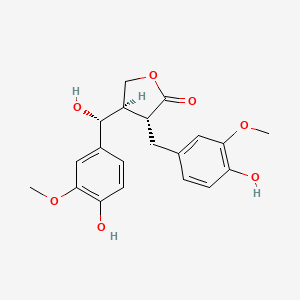

15-cis-Violaxanthin: is a naturally occurring carotenoid pigment found in photosynthetic organisms, including higher plants and algae. It plays a crucial role in the xanthophyll cycle, which helps protect plants from photo-oxidative damage by dissipating excess light energy as heat . This compound is part of the larger family of xanthophylls, which are oxygenated derivatives of carotenoids.

Preparation Methods

Synthetic Routes and Reaction Conditions: 15-cis-Violaxanthin is biosynthesized from zeaxanthin through the action of the enzyme zeaxanthin epoxidase. This process involves the intermediate formation of antheraxanthin . The synthetic route can be summarized as follows:

Zeaxanthin: → (via zeaxanthin epoxidase)

Antheraxanthin: → (via zeaxanthin epoxidase)

Industrial Production Methods: Industrial production of this compound is challenging due to the lack of efficient resource plants or organisms. recent advances in metabolic pathway engineering have enabled the heterologous production of this compound in microorganisms such as Escherichia coli and Saccharomyces cerevisiae .

Chemical Reactions Analysis

Types of Reactions: 15-cis-Violaxanthin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form other carotenoids or degraded products.

Reduction: It can be reduced to form less oxidized carotenoids.

Isomerization: It can undergo isomerization to form different cis and trans isomers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include molecular oxygen and singlet oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Isomerization: Acidic conditions can induce isomerization of this compound to its trans forms.

Major Products:

Oxidation: Products include various oxidized carotenoids.

Reduction: Products include less oxidized carotenoids.

Isomerization: Products include trans-violaxanthin and other isomers.

Scientific Research Applications

15-cis-Violaxanthin has several scientific research applications:

Chemistry: It is studied for its role in the xanthophyll cycle and its photoprotective properties.

Biology: It is essential for understanding plant stress responses and adaptation to light conditions.

Mechanism of Action

15-cis-Violaxanthin exerts its effects through its role in the xanthophyll cycle. It helps dissipate excess light energy as heat, protecting the photosynthetic apparatus from photo-oxidative damage. The molecular targets include the light-harvesting complexes in chloroplasts, where it interacts with other carotenoids and proteins to facilitate energy dissipation .

Comparison with Similar Compounds

- Zeaxanthin

- Antheraxanthin

- Neoxanthin

- Lutein

Comparison: 15-cis-Violaxanthin is unique due to its specific role in the xanthophyll cycle and its ability to dissipate excess light energy as heat. While other carotenoids like zeaxanthin and lutein also play roles in photoprotection, this compound’s specific isomeric form and its position in the cycle make it distinct .

Properties

CAS No. |

24620-97-1 |

|---|---|

Molecular Formula |

C40H56O4 |

Molecular Weight |

600.9 g/mol |

IUPAC Name |

(1R,3S,6S)-6-[(1E,3E,5E,7E,9Z,11E,13E,15E,17E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol |

InChI |

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39-35(5,6)25-33(41)27-37(39,9)43-39)15-11-12-16-30(2)18-14-20-32(4)22-24-40-36(7,8)26-34(42)28-38(40,10)44-40/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11-,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,37+,38+,39-,40-/m0/s1 |

InChI Key |

SZCBXWMUOPQSOX-ACEWEDQGSA-N |

Isomeric SMILES |

C/C(=C\C=C/C=C(/C=C/C=C(/C=C/[C@@]12O[C@@]1(C[C@H](CC2(C)C)O)C)\C)\C)/C=C/C=C(/C=C/[C@@]34O[C@@]3(C[C@H](CC4(C)C)O)C)\C |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B12781067.png)

![6-chloro-2-[(E)-2-(1,2-diphenylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)-2H-imidazo[4,5-b]quinoxalin-9-ium;4-methylbenzenesulfonic acid](/img/structure/B12781102.png)

![(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid](/img/structure/B12781110.png)